![molecular formula C12H17N B3415733 4-(Cyclohexylmethyl)pyridine CAS No. 34844-98-9](/img/structure/B3415733.png)
4-(Cyclohexylmethyl)pyridine
Overview
Description
4-(Cyclohexylmethyl)pyridine is a chemical compound with the molecular formula C12H17N . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyridine derivatives, such as 4-(Cyclohexylmethyl)pyridine, often involves the use of Grignard reagents . The reaction of these reagents with pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 4-(Cyclohexylmethyl)pyridine consists of a pyridine ring attached to a cyclohexylmethyl group . The molecular weight of this compound is 175.27 .Scientific Research Applications
Organocatalysis in Chemical Synthesis
Polystyrene-immobilized pyrrolidine, related to 4-(cyclohexylmethyl)pyridine, serves as an efficient, recyclable organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins. It demonstrates high yields, excellent diastereoselectivities, and enantioselectivities, and maintains its catalytic activity over multiple uses (Miao & Wang, 2008).
Synthesis of Heterocyclic Compounds
A novel method synthesizes dihydropyrindines and tetrahydroquinolines, derivatives of cyclohexyl annealed pyridines, via a one-pot process. This approach involves a sequence of coupling, isomerization, alkylation, and cyclocondensation, highlighting the versatility of pyridine derivatives in pharmaceutical and coordination chemistry (Yehia, Polborn, & Müller, 2002).
Advanced Material Development
A new diamine containing a pyridine group was synthesized and used to create poly(pyridine−imide), a highly soluble, thermally stable polymer with good dielectric properties and potential applications in electronics and materials science (Liaw, Wang, & Chang, 2007).
Photochemical Applications
The photoinduced direct 4-pyridination of C(sp3)–H bonds using benzophenone and 4-cyanopyridine under photo-irradiation conditions has been achieved. This methodology is significant for constructing molecules with 4-pyridine substructures, crucial in biological and functional molecule synthesis (Hoshikawa & Inoue, 2013).
Catalysis in Organic Synthesis
4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for acylating alcohols and phenols. The reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, indicating the utility of pyridine derivatives in catalysis (Liu, Ma, Liu, & Wang, 2014).
Pharmaceutical and Ligand Development
Pyridine derivatives are integral in creating ligands for metal complexes and pharmaceuticals. Their role in the direct functionalization of pyridine C–H bonds, particularly at the 4-position, is essential for synthesizing diverse pyridine derivatives (Dolewski, Hilton, & McNally, 2017).
Photovoltaic and Sensor Applications
Poly(4-vinyl pyridine) blends have been developed to extend wavelength sensitivity in photoconductive gels, covering the entire visible spectrum. Additionally, these blends show high thermal sensitivity, making them suitable for photovoltaic cells and thermal sensors (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).
Electrochemical CO2 Reduction
Poly(4-vinylpyridine) electrodes have shown efficacy in the electrochemical CO2 reduction at low overpotentials. These findings are significant for artificial photosynthesis applications, illustrating the potential of pyridine-based polymers in environmental chemistry (Jeong, Kang, Jung, & Kang, 2017).
properties
IUPAC Name |
4-(cyclohexylmethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h6-9,11H,1-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWTYAEMIQXTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801308914 | |
Record name | 4-(Cyclohexylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylmethyl)pyridine | |
CAS RN |
34844-98-9 | |
Record name | 4-(Cyclohexylmethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34844-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclohexylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801308914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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